![molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7](/img/structure/B582238.png)

7-Bromo-2-methylbenzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

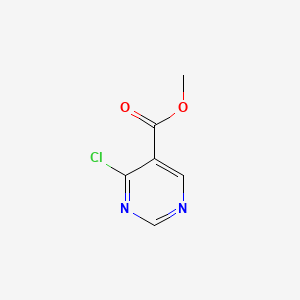

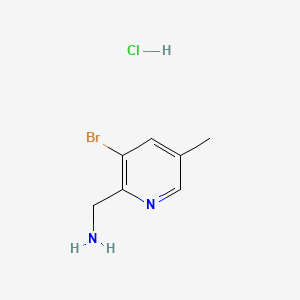

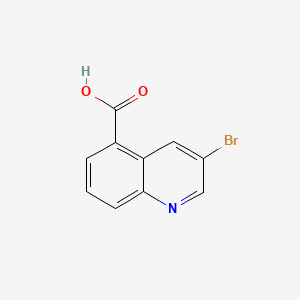

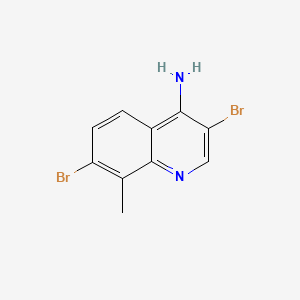

7-Bromo-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is used in various chemical reactions and has a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 7-Bromo-2-methylbenzo[d]oxazole involves several steps. One common method involves the condensation of 2-Methylbenzoxazole with aromatic aldehyde having acidic protons . This process is used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The benzene ring is substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

7-Bromo-2-methylbenzo[d]oxazole participates in various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Wissenschaftliche Forschungsanwendungen

Oxazoles in Synthetic Chemistry

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Oxazoles and their derivatives are immensely versatile and are used as intermediates, catalytic ligands, and pharmaceutical building blocks .

Oxazoles in Pharmaceutical Chemistry

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Oxazoles in Organic Synthesis

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Oxazoles in Spectroscopy

Oxazoles have been studied extensively in spectroscopy . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . Over time, the number of synthetic strategies directed toward oxazole assembly has increased, as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks .

Oxazoles in Biological Evaluation

Benzoxazole derivatives, which include “7-Bromo-2-methylbenzo[d]oxazole”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The study indicated that some compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole, and some compounds had better anticancer activity in comparison to 5-fluorouracil .

Oxazoles in Material Science

Oxazoles have gained importance in the past few years because of their use as intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Oxazoles in Heterocyclic Chemistry

Oxazoles are an important class of compounds in heterocyclic chemistry . They are used as intermediates, catalytic ligands, and pharmaceutical building blocks . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi .

Oxazoles in Antimicrobial Research

Benzoxazole derivatives, including “7-Bromo-2-methylbenzo[d]oxazole”, have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . Some compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Oxazoles in Cancer Research

Some benzoxazole derivatives have shown promising anticancer activity. In a study, compounds were tested against the human colorectal carcinoma (HCT116) cancer cell line, and some had better anticancer activity in comparison to 5-fluorouracil .

Safety And Hazards

7-Bromo-2-methylbenzo[d]oxazole is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions of 7-Bromo-2-methylbenzo[d]oxazole research could involve exploring its potential applications in medicinal chemistry, given its use in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Additionally, advances in synthetic strategies for benzoxazole derivatives could also be a potential area of future research .

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLGCJXIKUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680999 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylbenzo[d]oxazole | |

CAS RN |

1239489-82-7 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)